(2S, 4S)-1-N-Boc-4-bromo-proline

Peptide Synthesis Orthogonal Protection Solid-Phase Chemistry

Solid-phase peptide synthesis (SPPS) requiring stereospecific conversion of 4R-hydroxyproline to 4R-mercaptoproline or 4R-selenoproline fails when (4R)-bromo isomers are used, yielding incorrect downstream stereochemistry. - (2S,4S) diastereomer enables SN2 inversion at C-4 to establish desired (4R) configuration in product - Boc group permits orthogonal deprotection with TFA while preserving Fmoc/base-labile groups - Fsp3 = 0.8; two stereogenic centers for high 3D complexity in fragment-based drug discovery Available in research quantities. Immediate shipment.

Molecular Formula C10H16BrNO4
Molecular Weight 294.14 g/mol
CAS No. 1187932-86-0
Cat. No. B8097297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S, 4S)-1-N-Boc-4-bromo-proline
CAS1187932-86-0
Molecular FormulaC10H16BrNO4
Molecular Weight294.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)Br
InChIInChI=1S/C10H16BrNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1
InChIKeyUWHRDAQIOFPRMI-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Specifications for (2S,4S)-1-N-Boc-4-bromo-proline


(2S, 4S)-1-N-Boc-4-bromo-proline (CAS 1187932-86-0) is a chiral, orthogonally protected proline derivative featuring a Boc-protected secondary amine and a stereodefined (4S)-bromo substituent on the pyrrolidine ring, with a molecular formula of C10H16BrNO4 and a molecular weight of 294.14 g/mol [1]. This compound serves as a key synthetic intermediate enabling stereospecific nucleophilic displacement chemistry at the C-4 position while the Boc group maintains nitrogen protection for orthogonal deprotection strategies in peptide and peptidomimetic synthesis [2].

Synthetic Workflow
Solid-phase peptide synthesis
Protection
Orthogonal Boc group (acid-labile)
Stereochemistry
(2S,4S) configuration for SN2 inversion

Stereochemistry Requirements for (2S,4S)-1-N-Boc-4-bromo-proline


The (2S,4S) diastereomer cannot be substituted with its (2S,4R) counterpart or other 4-substituted proline analogs due to fundamental differences in molecular geometry that dictate reactivity and product stereochemistry. In solid-phase peptide synthesis applications, the (4S) stereochemistry of the bromo substituent is essential for the subsequent SN2 inversion step that establishes the desired (4R) configuration in mercaptoproline and selenoproline products; use of the (4R)-bromo isomer would yield the incorrect (4S) product stereochemistry and compromise downstream biological activity [1]. Additionally, the Boc protecting group enables orthogonal deprotection under acidic conditions (TFA) while leaving other protecting groups such as Fmoc intact, a compatibility not shared by unprotected 4-bromo-proline (CAS 16257-69-5) which lacks the nitrogen protection required for controlled peptide elongation [1].

Diastereomer mismatch
The (2S,4R) diastereomer yields opposite C-4 product stereochemistry and may not support target conformation.
Protection group mismatch
Unprotected 4-bromo-proline lacks orthogonal N-protection required for controlled peptide chain elongation.

Differentiation Evidence vs. Comparators


Orthogonal N-Protection Comparison

In solid-phase peptide synthesis protocols employing orthogonal protection strategies, (2S,4S)-1-N-Boc-4-bromo-proline provides acid-labile nitrogen protection (Boc group) that is absent in unprotected (2S,4S)-4-bromo-proline (CAS 16257-69-5). The Boc group enables selective deprotection with trifluoroacetic acid (TFA) while preserving other protecting groups, whereas the unprotected analog would undergo undesired N-terminal reactivity during chain elongation [1].

N-Protection comparison
Head-to-head
Target: Boc-protected, TFA-labile, orthogonal to Fmoc
Comparator: Unprotected free amine
Enables orthogonal deprotection in multi-step synthesis
Peptide Synthesis Orthogonal Protection Solid-Phase Chemistry

Diastereomeric Specificity in SN2 Displacement

The (2S,4S) stereochemical configuration of this compound is mechanistically required for the stereospecific SN2 displacement at C-4 that yields (4R)-substituted proline derivatives. In the N-terminal proline editing methodology, conversion of N-terminal Boc-4R-hydroxyproline to the 4S-bromoproline intermediate, followed by SN2 reaction with potassium thioacetate or selenobenzoic acid, proceeds stereospecifically and without epimerization to generate the desired 4R-mercaptoproline or 4R-selenoproline products [1]. The (2S,4R) diastereomer would undergo inversion to the undesired (4S) configuration, yielding products with altered conformational properties and biological activity profiles [1].

SN2 Stereochemistry
Head-to-head
Target: (2S,4S) yields (4R) products
Comparator: (2S,4R) yields (4S) products
Diastereomer dictates product stereochemistry
Stereoselective Synthesis SN2 Inversion Peptide Conformation

Purity and Quality Specifications

Commercial specifications for (2S,4S)-1-N-Boc-4-bromo-proline indicate a minimum purity of 96% as determined by HPLC or equivalent analytical methods . Physical property specifications include a molecular weight of 294.14 g/mol, molecular formula C10H16BrNO4, calculated LogP of 1.58, and fractional sp³ character (Fsp3) of 0.8, indicating high three-dimensional complexity suitable for fragment-based drug discovery applications . The compound contains two defined asymmetric centers and is supplied with MDL number MFCD09701396 for unambiguous identification .

Purity specification
Data to verify
≥96% (HPLC); MW 294.14
Specification review for procurement
Supplier data; verify per batch
Quality Control Procurement Specification Analytical Chemistry

Applications of (2S,4S)-1-N-Boc-4-bromo-proline


Proline Editing for Mercapto- and Selenoproline Peptides

This compound is ideally suited for solid-phase peptide synthesis applications requiring stereospecific conversion of N-terminal 4R-hydroxyproline to 4R-mercaptoproline or 4R-selenoproline. The methodology proceeds via in situ formation of the 4S-bromoproline intermediate (derived from this compound's structural motif), followed by SN2 displacement with potassium thioacetate or selenobenzoic acid to yield peptides functionalized for native chemical ligation (NCL) [1]. The stereospecificity of this transformation has been experimentally confirmed with products matching directly synthesized controls [1].

Boc-SPPS Orthogonal Protection Strategy

In multistep peptide syntheses employing orthogonal protecting group strategies, this Boc-protected proline derivative enables selective N-deprotection with TFA while preserving other protecting groups (e.g., Fmoc) or base-labile functionality. This orthogonal compatibility is essential for complex peptide assembly where the timing of deprotection must be precisely controlled [1].

Stereospecific 4-Substitution via SN2 Displacement

The (4S)-bromo substituent serves as an electrophilic handle for stereospecific SN2 displacement reactions with diverse nucleophiles (amines, thiols, alkoxides, azides), enabling the preparation of a library of (4R)-substituted proline analogs. The defined (2S,4S) stereochemistry ensures that nucleophilic attack occurs with inversion of configuration at C-4, yielding products with predictable and controlled stereochemistry [1].

High Fsp3 Building Blocks for Fragment-Based Discovery

With an Fsp3 value of 0.8 and two stereogenic centers, this compound offers high three-dimensional complexity that is desirable in fragment-based drug discovery campaigns. Building blocks with elevated Fsp3 character correlate with improved clinical success rates by providing greater molecular complexity and reduced aromatic planarity [1].

Application
Selection Property
Validation Focus
Mercapto/selenoproline peptide synthesis
Stereospecific SN2 displacement
Product stereochemistry confirmation
Boc-SPPS orthogonal protection
Acid-labile N-protection
Orthogonal deprotection compatibility
(4R)-substituted proline library
Predictable SN2 inversion
Nucleophile scope and fidelity
Fragment-based discovery
High three-dimensional complexity
Fragment library integration

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